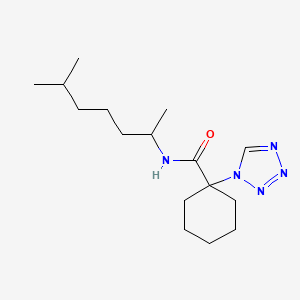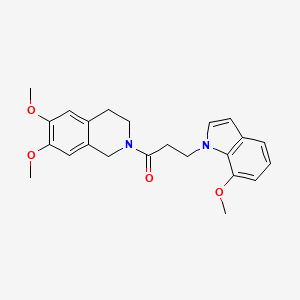![molecular formula C22H20N6O2S2 B10990723 2,2'-disulfanediylbis[N-(1-methyl-1H-pyrazol-4-yl)benzamide]](/img/structure/B10990723.png)
2,2'-disulfanediylbis[N-(1-methyl-1H-pyrazol-4-yl)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes two pyrazole rings, a benzamide group, and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. These rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The resulting pyrazole derivatives are then subjected to further reactions to introduce the benzamide and disulfide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The disulfide linkage may also play a role in redox regulation within cells.
Comparison with Similar Compounds
Similar Compounds
N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)SULFANYL]BENZAMIDE: Similar structure but with a sulfide linkage instead of a disulfide.
N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)AMINO]BENZAMIDE: Similar structure but with an amine linkage instead of a disulfide.
Uniqueness
N-(1-METHYL-1H-PYRAZOL-4-YL)-2-[(2-{[(1-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}PHENYL)DISULFANYL]BENZAMIDE is unique due to its disulfide linkage, which imparts distinct redox properties and potential for reversible interactions with biological targets. This makes it a valuable compound for research in redox biology and therapeutic development.
Properties
Molecular Formula |
C22H20N6O2S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-[[2-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H20N6O2S2/c1-27-13-15(11-23-27)25-21(29)17-7-3-5-9-19(17)31-32-20-10-6-4-8-18(20)22(30)26-16-12-24-28(2)14-16/h3-14H,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
RNXOMBBCXISYSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10990642.png)
![6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one](/img/structure/B10990644.png)
![ethyl (2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10990658.png)
![6,7-dimethoxy-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}quinazolin-4(3H)-one](/img/structure/B10990661.png)
![N-(3-chloro-4-fluorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10990663.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B10990667.png)
![4-(benzyloxy)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B10990676.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B10990686.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10990691.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10990698.png)

![Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B10990706.png)

![5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B10990727.png)
